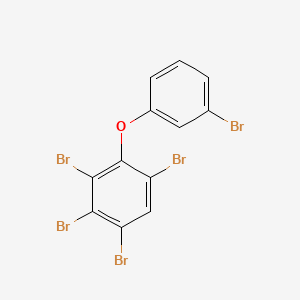

2,3,3',4,6-Pentabromodiphenyl ether

描述

2,3,3’,4,6-Pentabromodiphenyl ether is a member of the polybrominated diphenyl ethers (PBDEs) family, which are synthetic compounds used primarily as flame retardants in various consumer products. These compounds are known for their persistence in the environment and potential for bioaccumulation, leading to concerns about their impact on human health and the ecosystem .

准备方法

The synthesis of 2,3,3’,4,6-Pentabromodiphenyl ether typically involves the bromination of diphenyl ether. One common method is the reaction of bromobenzene with bromophenol under suitable conditions to produce the desired compound . Industrial production methods often involve similar bromination reactions, optimized for large-scale manufacturing .

化学反应分析

2,3,3’,4,6-Pentabromodiphenyl ether can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of hydroxylated derivatives.

Reduction: This process can result in the removal of bromine atoms, forming less brominated diphenyl ethers.

Substitution: Halogen exchange reactions can occur, where bromine atoms are replaced by other halogens or functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or iodine . The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Flame Retardant Applications

Overview:

BDE-98 is primarily utilized as a flame retardant in various materials, particularly in the manufacturing of flexible polyurethane foams. These foams are commonly found in furniture, automotive interiors, and electronic devices.

Usage in Industries:

- Furniture: Incorporated into polyurethane foam for upholstery and mattresses.

- Automotive: Used in car seats and interior components to enhance fire safety.

- Electronics: Applied in printed circuit boards to reduce flammability.

Table 1: Common Applications of BDE-98

| Application Area | Material Type | Concentration Range (%) | Example Products |

|---|---|---|---|

| Furniture | Flexible Polyurethane Foam | 2.5 - 15 | Upholstered furniture, mattresses |

| Automotive | Rigid Polyurethane | 1.63 - 9.75 | Car seats, interior panels |

| Electronics | Printed Circuit Boards | Varies | Consumer electronics |

Environmental Impact Studies

Overview:

Due to its persistence in the environment and potential for bioaccumulation, BDE-98 has been the subject of numerous environmental studies. Research has focused on its distribution in soil and water systems, as well as its effects on wildlife.

Case Study: Soil Contamination

A study conducted by Agilent Technologies analyzed soil samples for PBDE contamination including BDE-98. The findings indicated significant levels of PBDEs in urban soils, raising concerns about their long-term ecological impact.

Table 2: Environmental Monitoring Data

| Sample Location | Detected PBDE Congeners | Concentration (ng/g) |

|---|---|---|

| Urban Park A | BDE-47, BDE-99, BDE-98 | 50 - 150 |

| Industrial Area B | BDE-100, BDE-98 | 200 - 400 |

| Residential Area C | BDE-98 | 30 - 70 |

Health Risk Assessments

Overview:

Research has also focused on the toxicological effects of BDE-98 on human health and wildlife. Studies have linked exposure to PBDEs with endocrine disruption and developmental issues.

Case Study: Toxicological Research

A comprehensive review highlighted that exposure to BDE-98 can lead to neurodevelopmental deficits in laboratory animals. The findings suggest a need for stricter regulations on the use of such compounds.

Table 3: Summary of Toxicological Findings

| Study Type | Organism | Observed Effects |

|---|---|---|

| Animal Toxicology Study | Rats | Neurodevelopmental deficits |

| Wildlife Exposure Study | Fish | Endocrine disruption |

| Human Epidemiological Study | Pregnant Women | Birth weight reduction |

Regulatory Considerations

Due to growing environmental concerns and health risks associated with PBDEs, including BDE-98, regulatory bodies have begun to restrict their use. In many regions, including Europe and North America, the production and sale of certain PBDEs have been banned or severely limited.

作用机制

The mechanism of action of 2,3,3’,4,6-Pentabromodiphenyl ether involves its interaction with biological molecules, leading to disruption of normal cellular processes. It can bind to hormone receptors, interfering with endocrine function, and may also induce oxidative stress by generating reactive oxygen species .

相似化合物的比较

2,3,3’,4,6-Pentabromodiphenyl ether is unique among PBDEs due to its specific bromination pattern. Similar compounds include:

Tetrabromodiphenyl ether: Less brominated and generally less persistent in the environment.

Hexabromodiphenyl ether: More brominated and potentially more toxic.

Octabromodiphenyl ether: Highly brominated, with significant persistence and bioaccumulation potential

These compounds share similar uses and environmental concerns but differ in their bromination levels and specific properties.

生物活性

2,3,3',4,6-Pentabromodiphenyl ether (commonly referred to as PentaBDE) is a member of the polybrominated diphenyl ethers (PBDEs) family, which are widely used as flame retardants in various consumer products. Due to their persistence in the environment and potential health risks, PentaBDE has been the subject of extensive research regarding its biological activity and toxicological effects.

Chemical Structure and Properties

PentaBDE consists of five bromine atoms substituted on a diphenyl ether backbone. Its molecular structure contributes to its biological activity and environmental persistence. The non-coplanar nature of its structure is significant in determining its interaction with biological systems.

1. Neurotoxicity

Research indicates that PentaBDE affects neuronal function. In studies involving rat cerebellar granule neurons, exposure to PentaBDE increased binding of phorbol esters, suggesting activation of protein kinase C (PKC) pathways at concentrations as low as 10 μM without causing cytotoxicity . This indicates a potential neurotoxic effect that may disrupt normal neuronal signaling.

2. Endocrine Disruption

PentaBDE has been implicated in endocrine disruption, particularly affecting thyroid hormone levels. Animal studies have shown that exposure can lead to alterations in thyroid hormone synthesis and metabolism . The compound has been linked to liver degeneration and changes in liver enzyme activity, further supporting its classification as an endocrine disruptor.

3. Anticancer Activity

Interestingly, some studies have explored the potential anticancer properties of PBDEs, including PentaBDE. For instance, certain congeners demonstrated antiproliferative effects against various cancer cell lines, including leukemia and hepatocellular carcinoma cells . The presence of phenolic hydroxyl groups appears to enhance this activity by inhibiting specific viral proteins and cellular pathways associated with cancer proliferation.

4. Antimicrobial Activity

PentaBDE exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have reported minimum inhibitory concentrations (MICs) ranging from 0.4 to 3.7 µg/mL against pathogens such as Staphylococcus aureus and Enterococcus faecium . This suggests a dual role where PentaBDE may act as both an antimicrobial agent and a potential environmental pollutant.

Toxicological Studies

A comprehensive review of toxicological data reveals several key findings:

- Cytotoxicity : PentaBDE has shown cytotoxic effects on human peripheral blood mononuclear cells (PBMNCs) with IC50 values indicating significant toxicity at higher concentrations .

- Hemolytic Activity : In vitro studies demonstrated that PentaBDE can induce hemolysis in red blood cells at concentrations above its MIC .

- Risk Assessment : Epidemiological studies have linked PBDE exposure to increased cancer mortality risk, particularly among populations with high exposure levels through occupational or environmental routes .

Case Studies

-

Epidemiological Study on Cancer Mortality :

A study found a significant association between PBDE exposure and increased risk of cancer mortality among participants in the National Health and Nutrition Examination Survey (NHANES) . This underscores the need for ongoing monitoring and risk assessment related to PBDE exposure. -

Animal Model Research :

In neonatal rat models, exposure to PentaBDE resulted in neurobehavioral changes, suggesting developmental neurotoxicity . This raises concerns about the implications for human health, particularly in vulnerable populations such as children.

属性

IUPAC Name |

1,2,3,5-tetrabromo-4-(3-bromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Br5O/c13-6-2-1-3-7(4-6)18-12-9(15)5-8(14)10(16)11(12)17/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXXXWTMLIQLDRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OC2=C(C(=C(C=C2Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Br5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10879921 | |

| Record name | BDE-109 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10879921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446254-72-4 | |

| Record name | 2,3,3',4,6-Pentabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BDE-109 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10879921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3',4,6-PENTABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B9AHP631F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。